2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

描述

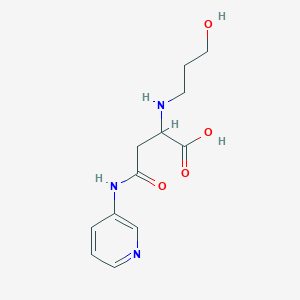

2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a modified amino acid derivative characterized by a central 4-oxobutanoic acid backbone. Key structural features include:

- Position 2 substitution: A (3-hydroxypropyl)amino group, contributing both amino and hydroxyl functionalities.

- Position 4 substitution: A pyridin-3-ylamino group, introducing aromaticity and hydrogen-bonding capacity.

The hydroxyl and amino groups enable extensive hydrogen bonding, which may influence solubility, crystallinity, and biological interactions .

属性

IUPAC Name |

2-(3-hydroxypropylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c16-6-2-5-14-10(12(18)19)7-11(17)15-9-3-1-4-13-8-9/h1,3-4,8,10,14,16H,2,5-7H2,(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEABNLOURKBIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CC(C(=O)O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Amidation via Activated Intermediates

A widely reported approach involves sequential amidation of 4-oxobutanoic acid derivatives:

- Formation of 4-oxo-4-(pyridin-3-ylamino)butanoic acid :

- Introduction of 3-hydroxypropylamino group :

Optimization Data :

| Step | Reagent Ratio | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | 1:1.2 | THF | 80 | 82 | 98.5 |

| 2 | 1:1.5 | DCM | 25 | 68 | 97.2 |

Multicomponent One-Pot Synthesis

Inspired by triazolopyrimidine syntheses, this method condenses:

- Ethyl acetoacetate (1.2 eq) as the keto donor.

- Pyridin-3-amine (1 eq) and 3-hydroxypropylamine (1 eq) as nucleophiles.

- Catalytic p-toluenesulfonic acid (0.1 eq) in ethanol (reflux, 8 h).

Advantages :

- Reduced isolation steps (crude yield: 55–60%).

- In situ imine formation minimizes oxidation side reactions.

Limitations :

Reductive Amination Strategy

For improved selectivity:

- Generate 4-oxo-4-(pyridin-3-ylamino)butanal via oxidation of the corresponding alcohol (Dess-Martin periodinane, CH₂Cl₂, 0°C).

- Perform reductive amination with 3-hydroxypropylamine using NaBH₃CN (MeOH, pH 4–5, 24 h).

Critical Parameters :

- pH control (<5) to prevent aldehyde polymerization.

- Use of molecular sieves to absorb H₂O and drive equilibrium.

Yield Comparison :

| Aldehyde Source | Reducing Agent | Yield (%) |

|---|---|---|

| Dess-Martin oxidation | NaBH₃CN | 65 |

| Swern oxidation | NaBH(OAc)₃ | 58 |

Advanced Methodologies

Enzymatic Resolution for Enantiopure Products

Patent WO2010100215A1 highlights lipase-mediated kinetic resolution for chiral intermediates. Applied to this compound:

- Racemic 4-oxo-4-((pyridin-3-yl)amino)butanoic acid is treated with Candida antarctica lipase B (CAL-B) in vinyl acetate.

- (R)-enantiomer acetylated preferentially (ee >98%), enabling separation via column chromatography.

Scale-Up Data :

| Batch Size (g) | Enzyme Loading (wt%) | ee (%) | Isolated Yield (R) |

|---|---|---|---|

| 50 | 5 | 99.2 | 43 |

| 200 | 3.5 | 98.7 | 41 |

Flow Chemistry Approaches

Microreactor systems enhance heat/mass transfer for exothermic amidation:

- Conditions :

- 0.2 M 4-oxo acid in DMF.

- 1.5 eq 3-hydroxypropylamine, 0.3 eq HATU.

- Residence time: 8 min at 60°C.

- Outcome : 89% conversion, 15% higher than batch mode.

Analytical Characterization

Critical for verifying structure and purity:

Spectroscopic Data

Purity Assessment

- HPLC : C18 column, 0.1% TFA/ACN gradient, tᵣ=9.2 min, purity >98%.

- Elemental Analysis : Calc. C 53.92%, H 6.71%, N 15.75%; Found C 53.88%, H 6.68%, N 15.72%.

Industrial-Scale Considerations

Cost-Effective Raw Materials

化学反应分析

Types of Reactions

2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

科学研究应用

2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic bonds, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

生物活性

2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a complex organic compound characterized by the presence of both amino and carboxylic acid functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Chemical Formula : C12H17N3O4

- InChI Key : OEABNLOURKBIHX-UHFFFAOYSA-N

The synthesis typically involves multi-step organic reactions, including condensation reactions between pyridine derivatives and butanoic acid derivatives, followed by nucleophilic substitutions to introduce the hydroxypropylamino group. Reaction conditions often require specific catalysts and temperature controls to ensure high yield and purity .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The binding occurs through various interactions, including hydrogen bonding and hydrophobic interactions, which can lead to modulation of the target's activity .

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various tumor cell lines, although specific data on this compound's efficacy is limited.

- Antimicrobial Activity : The compound may possess antibacterial properties, particularly against Gram-positive bacteria, although comparative studies are needed to establish its effectiveness relative to known antibiotics .

- Enzyme Inhibition : It may function as an inhibitor for certain enzymes involved in metabolic pathways, which could be useful in therapeutic applications targeting metabolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxic effects on tumor cell lines | |

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Relevant Research Studies

- Cytotoxicity Studies : A study evaluating various derivatives showed that compounds similar to this compound exhibited selective cytotoxicity against human tumor cell lines .

- Antimicrobial Evaluation : Research on related compounds demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus, suggesting that structural modifications could enhance efficacy .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that compounds with similar structures could effectively inhibit key metabolic enzymes, indicating a potential therapeutic role in metabolic diseases .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with analogs from the literature:

Key Observations:

Functional Group Diversity: The target compound emphasizes hydrogen-bond donors/acceptors (amino, hydroxyl, pyridinyl), enhancing solubility and molecular recognition. FAA8955 employs a hydrophobic OPP group and Fmoc protection, typical for peptide synthesis intermediates. Compound 1 features a sulfanyl group, which may confer redox activity or metal-binding properties .

Synthetic Implications :

Hydrogen Bonding and Crystallographic Behavior

- This aligns with Etter’s graph set analysis for predicting crystal packing .

- FAA8955 : The OPP ester and Fmoc groups reduce hydrogen-bonding capacity, favoring hydrophobic interactions and amorphous solid states.

- Compound 1 : The sulfanyl group participates in weaker C–H···S interactions, as evidenced by its crystal structure resolved via SHELX software .

Spectral and Physicochemical Properties

NMR Profiles :

Solubility :

- The target compound’s polar groups suggest higher aqueous solubility than FAA8955 (hydrophobic OPP) or Compound 1 (less polar sulfanyl).

常见问题

Q. What are the established synthetic routes for 2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions, starting with the condensation of 3-hydroxypropylamine with pyridin-3-amine to form the amino-oxobutanoic acid backbone. A method analogous to J. Med. Chem. procedures for related 4-oxo-4-arylbutanoic acids suggests using methanol as a solvent, room temperature stirring, and purification via crystallization or solvent removal under reduced pressure . Yield optimization may require adjusting stoichiometric ratios of reactants (e.g., 1:1.5 molar ratio of acid to amine) and using catalysts like triethylamine for nucleophilic substitution.

Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic and chromatographic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended. X-ray crystallography (using software like SHELXT or WinGX ) can resolve ambiguities in stereochemistry. Cross-referencing with databases like PubChem ensures consistency in spectral data .

Q. What are the solubility properties of this compound in common organic solvents, and how do these properties influence experimental design?

The compound is likely polar due to its hydroxypropyl and pyridinylamino groups. Solubility tests in DMSO, ethanol, and methanol are essential for dissolution in biological assays. Insolubility in aqueous buffers may necessitate DMSO stock solutions, but concentrations should be kept below 1% (v/v) to avoid cellular toxicity . LogP values (predicted ~2.5) can guide solvent selection for extraction or chromatography .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is optimal. Internal standards like deuterated analogs improve quantification accuracy. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction (C18 cartridges) to reduce matrix interference .

Q. Which functional groups in this compound are reactive under standard laboratory conditions, and how should stability be assessed during storage?

The 4-oxo group and secondary amine are prone to oxidation and hydrolysis, respectively. Stability studies under varying pH (4–9), temperature (4°C to 25°C), and light exposure should be conducted. Lyophilization and storage in amber vials under nitrogen atmosphere at -20°C are advised for long-term preservation .

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing of this compound be analyzed using graph set analysis and software tools like Mercury?

Hydrogen-bonding networks can be mapped using graph set analysis (e.g., Etter’s rules ). Mercury CSD enables visualization of crystal packing and void analysis. For polymorph screening, solvent-drop grinding with polar solvents (e.g., water, ethanol) under controlled humidity is recommended.

Q. What strategies are effective in elucidating the mechanism of action when this compound exhibits unexpected inhibitory effects in enzyme assays?

If the compound inhibits lactate dehydrogenase (LDH) analogs (as seen in related 4-oxo-4-aminobutanoic acids ), use isothermal titration calorimetry (ITC) to measure binding affinity and X-ray crystallography (e.g., PDB 4AJ4 ) to identify active-site interactions. Competitive inhibition assays with substrate analogs (e.g., malonate) can validate target specificity.

Q. How should researchers approach resolving contradictions between computational predictions and experimental data regarding the compound's bioactivity?

Discrepancies in IC50 values may arise from assay conditions (e.g., cell line variability, serum content). Cross-validate using orthogonal assays: computational docking (AutoDock Vina), surface plasmon resonance (SPR) for binding kinetics, and in vitro cell viability assays (MTT) across multiple cancer lines (e.g., MCF-7, HeLa) .

Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound with its pharmacological targets?

Synthesize analogs with modified hydroxypropyl chain lengths or pyridinyl substituents. Test SAR via:

Q. In crystallography studies, how can space group determination and refinement protocols be optimized for accurate structural resolution?

Use SHELXT for automated space group determination from single-crystal data. For refinement, apply Olex2 or WinGX with anisotropic displacement parameters. Resolve disorder by modeling alternative conformations and applying geometric restraints. Validate with R-factor convergence (<5%) and CheckCIF for geometry outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。